![molecular formula C9H14O3 B3056546 Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate CAS No. 72229-08-4](/img/structure/B3056546.png)
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
概要
説明
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
The mode of action of Ethyl 2-oxabicyclo[41It’s known that the compound belongs to a group of structurally similar substances based on the presence of the ‘7-oxabicyclo[410]heptane’ moieties that have a carboxyl functional group attached in position 3, creating an ester function there . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 2-oxabicyclo[41It’s known that similar compounds are formed during the oxidation of cyclohexene by dendritic complexes . The downstream effects of these pathways are currently under investigation.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, temperature, humidity, and air changes per hour can affect the compound’s behavior
生化学分析
Biochemical Properties
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of protein phosphatases. Studies have shown that compounds with similar structures can inhibit calcineurin, a calcium- and calmodulin-regulated enzyme composed of a catalytic subunit (CnA) and a calcium-binding subunit (CnB) . This inhibition is crucial in modulating cellular transduction events such as T-cell activation and cell proliferation . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function.
Cellular Effects
This compound has been observed to influence various cellular processes. Its interaction with protein phosphatases affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of calcineurin by this compound can result in reduced T-cell activation, which is essential for immune response regulation . Additionally, this compound may impact other cell types by modulating their proliferation and differentiation processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. By binding to the active sites of protein phosphatases, it inhibits their enzymatic activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in changes in gene expression, as the dephosphorylation of key transcription factors is prevented. Furthermore, the compound’s unique structure allows it to interact with other biomolecules, potentially affecting their function and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein phosphatases without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its effects. The compound’s accumulation in certain tissues may also influence its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with protein phosphatases and other biomolecules, ultimately determining its biochemical effects.
準備方法
The synthesis of ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored for its ability to produce enantiomerically enriched derivatives, which are valuable in asymmetric synthesis. Industrial production methods may involve the use of autoclaves at elevated temperatures to facilitate the reaction between furan and ethylene, yielding the desired product in moderate yields .
化学反応の分析
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using nucleophiles such as amines or thiols.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized derivatives.
科学的研究の応用
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
類似化合物との比較
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate can be compared to other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position and nature of the functional groups.
Cantharidin: A natural product with a similar bicyclic core, known for its biological activity as a protein phosphatase inhibitor.
Cyclohexene oxide: Another related compound, which is simpler in structure and used in various chemical syntheses.
Ethyl 2-oxabicyclo[41
特性
IUPAC Name |
ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-11-9(10)7-6-4-3-5-12-8(6)7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGCGVIXDXFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1OCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517051 | |
| Record name | Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72229-08-4 | |
| Record name | Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



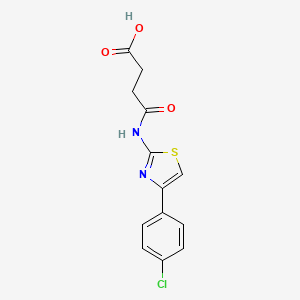
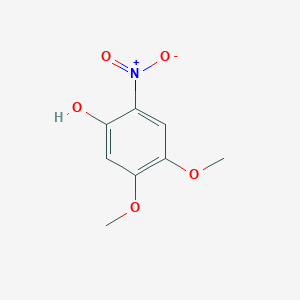
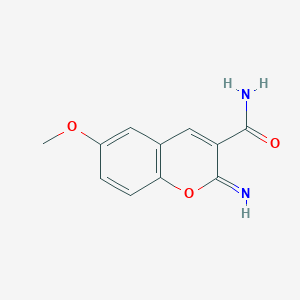

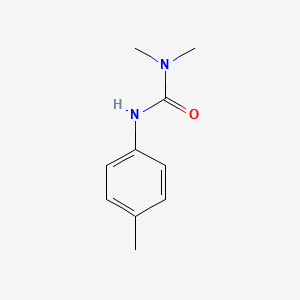
![(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3056474.png)


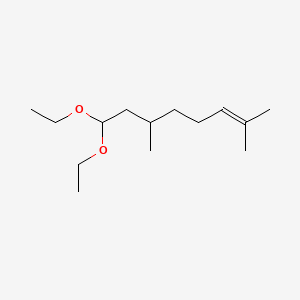
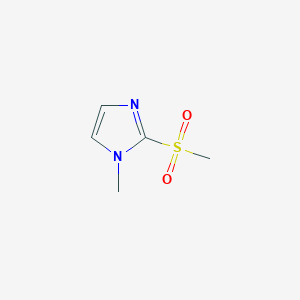

![benzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B3056483.png)

